2-(4-Chloro-3-methylbutyl)-1-methyl-1h-imidazole
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Overview
Description
2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted butyl group and a methyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbutylamine and 1-methylimidazole.
Alkylation Reaction: The primary synthetic route involves the alkylation of 1-methylimidazole with 4-chloro-3-methylbutylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Reaction Conditions: The reaction is typically conducted in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the butyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, typically in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylbutyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the chloro-substituted butyl group can interact with biological membranes, affecting cell permeability and function.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the chloro-substituted butyl group, making it less hydrophobic.
2-(4-Chlorobutyl)-1-methyl-1H-imidazole: Similar structure but without the methyl group on the butyl chain.
2-(4-Chloro-3-methylbutyl)-1H-imidazole: Lacks the methyl
Properties
Molecular Formula |
C9H15ClN2 |
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Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-(4-chloro-3-methylbutyl)-1-methylimidazole |
InChI |
InChI=1S/C9H15ClN2/c1-8(7-10)3-4-9-11-5-6-12(9)2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
HBDIEPWDDCUOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC=CN1C)CCl |
Origin of Product |
United States |
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